(2-Methylbenzyl)cyanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)6-11-7-10/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZAEENNIHROPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Diverse Chemical Transformations of 2 Methylbenzyl Cyanamide
Electrophilic and Nucleophilic Properties of the Cyanamide (B42294) Moiety
The cyanamide moiety (–N–C≡N) exhibits a dualistic nature in its reactivity, behaving as both an electrophile and a nucleophile. This characteristic is rooted in its electronic structure, which features a nucleophilic sp3-hybridized amino nitrogen and an electrophilic carbon atom within the nitrile group.
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions with various electrophiles. Conversely, the carbon atom of the nitrile group is electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it susceptible to attack by nucleophiles. This inherent electrophilicity can be further enhanced by protonation or coordination to a Lewis acid, which increases the positive character of the carbon atom. This dual reactivity allows N-substituted cyanamides, including (2-methylbenzyl)cyanamide, to be versatile building blocks in organic synthesis.
Cycloaddition and Annulation Reactions of N-Benzyl Cyanamides
N-benzyl cyanamides, such as this compound, are valuable substrates for cycloaddition and annulation reactions, providing pathways to a variety of heterocyclic structures. These transformations can be promoted by transition metals or mediated by acids, leading to the formation of complex ring systems.
Transition-Metal Catalyzed Cycloaddition Reactions
Transition metals, particularly palladium and rhodium, are known to catalyze cycloaddition reactions involving cyanamides. For instance, palladium-catalyzed cross-coupling reactions have been developed for the arylation of alkyl cyanamides, demonstrating the utility of these compounds in forming new carbon-nitrogen bonds. nih.gov While specific examples detailing the use of this compound in such reactions are not extensively documented, the general reactivity of N-benzyl cyanamides suggests their potential as substrates in these transformations.
Rhodium catalysts have been employed in oxidative cycloadditions, such as the reaction between benzamides and alkynes to form isoquinolones. nih.govnih.gov These reactions proceed through the formation of a rhodacycle intermediate arising from C-H activation. The principles of these catalytic cycles could potentially be extended to reactions involving the cyanamide moiety of N-benzyl cyanamides, leading to the synthesis of various nitrogen-containing heterocycles. Metal-catalyzed [2+2+2] cycloadditions of cyanamides with alkynes also provide a route to substituted pyridines. researchgate.netnih.gov
Acid-Mediated [4+2] Annulation for Heterocycle Synthesis (e.g., 2-Aminoquinazolines)
A highly efficient method for the synthesis of 2-aminoquinazoline (B112073) derivatives involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.comresearchgate.net In this reaction, an acid, such as hydrochloric acid, protonates the cyanamide, enhancing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the amino group of the 2-amino aryl ketone, initiating a cyclization cascade that results in the formation of the quinazoline (B50416) ring system. mdpi.com This methodology has been shown to be effective for a range of substituted N-benzyl cyanamides, including those with a 2-methylbenzyl group.
The reaction tolerates a variety of substituents on both the N-benzyl cyanamide and the 2-amino aryl ketone, leading to a diverse array of 2-aminoquinazoline products in good to excellent yields. researchgate.net
Below is a table summarizing the results of the acid-mediated [4+2] annulation for the synthesis of various 2-aminoquinazolines from N-benzyl cyanamides.
Formation of Complex Heterocyclic Systems from this compound Precursors
The versatile reactivity of the cyanamide group makes this compound a valuable precursor for the synthesis of a variety of complex heterocyclic systems, including pyrimidine (B1678525) and thiazole (B1198619) derivatives. Furthermore, it can be readily converted into other important functional groups such as guanidines, ureas, and isoureas.
Synthesis of Pyrimidine and Thiazole Derivatives
While specific protocols detailing the direct use of this compound for the synthesis of pyrimidines and thiazoles are not extensively reported, the general reactivity of cyanamides provides a basis for their potential application in such transformations. Pyrimidine derivatives can be synthesized through various condensation reactions, often involving a 1,3-dicarbonyl compound and a nitrogen-containing fragment. nih.govresearchgate.net Given the N-C-N backbone of the cyanamide moiety, it is plausible that this compound could serve as a synthon in the construction of the pyrimidine ring.
Similarly, the synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone (Hantzsch synthesis). researchgate.netbepls.com While not a direct application, this compound could be chemically modified to a thio-analogue, which could then participate in such cyclization reactions. The inherent reactivity of the cyanamide group allows for its incorporation into more complex scaffolds that can subsequently undergo cyclization to form these five- and six-membered heterocycles.
Conversion to Guanidines, Ureas, and Isoureas
This compound can be readily converted into guanidine, urea (B33335), and isourea derivatives through the addition of appropriate nucleophiles to the electrophilic nitrile carbon.
Guanidines: The reaction of this compound with primary or secondary amines, often in the presence of a catalyst such as scandium(III) triflate, leads to the formation of N,N',N''-trisubstituted guanidines. organic-chemistry.orgresearchgate.net This transformation involves the nucleophilic attack of the amine on the cyanamide carbon, followed by proton transfer.
Ureas: Hydrolysis of this compound under acidic conditions yields the corresponding disubstituted urea. patsnap.comcardiff.ac.uk The reaction proceeds via the addition of water to the nitrile group, followed by tautomerization. Recently, an environmentally friendly method for the synthesis of N,N-dibenzyl ureas from N,N-dibenzyl cyanamides using hydrogen peroxide as an oxidant has been developed. nih.govrsc.org
Isoureas: In the presence of an alcohol and a catalyst (either acid or base), this compound can be converted to an O-alkylisourea. cardiff.ac.uknih.gov The alcohol acts as the nucleophile, adding to the cyanamide carbon to form the isourea product.
Formation of Thiazolidin-2-cyanamide (B8092505) Derivatives
The functionalization of thiazolidine (B150603) rings is a significant area of research due to their presence in various biologically active compounds. The reaction of this compound precursors, specifically through the N-alkylation of a thiazolidin-2-cyanamide core, provides a direct route to this class of derivatives.
Detailed research findings indicate that 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives can be synthesized in good yields by reacting thiazolidin-2-cyanamide with various substituted benzyl (B1604629) bromide compounds. researchgate.net The reaction is typically conducted in a polar aprotic solvent such as acetonitrile (B52724) at room temperature. researchgate.net This transformation involves the nucleophilic attack of the nitrogen atom of the thiazolidin-2-cyanamide on the benzylic carbon of the substituted benzyl bromide, leading to the displacement of the bromide and the formation of a new carbon-nitrogen bond.
The general synthetic route can be depicted as follows: Thiazolidin-2-cyanamide + 2-Methylbenzyl bromide → 3-(2-Methylbenzyl)thiazolidin-2-cyanamide + HBr
The structure of the resulting products, including the (2-Methylbenzyl) derivative, is confirmed using spectroscopic methods such as proton nuclear magnetic resonance (¹H NMR) and infrared (IR) spectroscopy. researchgate.net The synthesis of the parent (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide intermediate can be achieved by reacting cyano-dimethyl dithiocarbamate (B8719985) with 2-amino-ethanethiol. nih.gov
Scope and Limitations of this compound Transformations
The reactivity of this compound in various chemical transformations is influenced by both electronic and steric factors associated with the 2-methylbenzyl group. The scope of its reactions includes derivatization to form more complex molecules like substituted ureas and participation in cyclization reactions. However, certain limitations have been observed.
Scope:
Derivatization to Ureas: N,N-disubstituted cyanamides, including those with benzyl groups, can be effectively oxidized to the corresponding N,N-difunctionalized ureas. nih.gov Studies on various substituted dibenzyl cyanamides show that the reaction tolerates a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups. nih.gov This suggests that this compound can likely be converted to its corresponding urea derivative under mild, metal-free conditions using green oxidants like hydrogen peroxide. nih.gov
Cyclization Reactions: N-benzyl cyanamides can serve as building blocks for nitrogen-containing heterocycles. For example, they are known to undergo [4+2] annulation reactions with 2-amino aryl ketones to synthesize 2-aminoquinazoline derivatives. researchgate.net
Limitations:
Steric Hindrance: The presence of the methyl group at the ortho-position of the benzyl ring introduces steric hindrance. This can affect reaction rates and yields. For instance, in the deoxycyanamidation of alcohols to form N-aryl-N-benzylcyanamides, the use of 2-methylbenzyl alcohol resulted in a slightly reduced yield (79%) for N-(2-methylbenzyl)-N-phenylcyanamide compared to the unsubstituted benzyl (83%) or the 3-methylbenzyl (90%) and 4-methylbenzyl (88%) analogues. cardiff.ac.uk This highlights a potential limitation for transformations where the reaction center is sensitive to steric bulk.
Influence of Substituents: The electronic nature of substituents on the benzyl ring can significantly impact reactivity. In the transformation of substituted dibenzyl cyanamides to ureas, it was observed that electron-donating groups were more advantageous for the synthesis of the target product. nih.gov Conversely, strongly electron-withdrawing groups, such as nitro groups, resulted in lower yields, indicating a limitation for analogues of this compound bearing such substituents. nih.gov
| Substituent on Benzyl Group | Product | Isolated Yield (%) |
|---|---|---|
| None | N-Benzyl-N-phenylcyanamide | 83 |
| 2-Methyl | N-(2-Methylbenzyl)-N-phenylcyanamide | 79 |
| 3-Methyl | N-(3-Methylbenzyl)-N-phenylcyanamide | 90 |
| 4-Methyl | N-(4-Methylbenzyl)-N-phenylcyanamide | 88 |
Investigation of Reaction Mechanisms for Functionalization
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Investigations have focused on plausible pathways for its cyclization and derivatization, as well as the role of substituents in directing reactivity.
The dual nucleophilic and electrophilic nature of the cyanamide moiety allows it to participate in a variety of cyclization reactions. patsnap.com Plausible mechanistic pathways for this compound often involve either the activation of the cyano group or the participation of the benzylamine (B48309) nitrogen.
Pathway for N-Alkylation and Derivatization: A proposed mechanism for the formation of disubstituted cyanamides involves the initial deprotonation of a monosubstituted cyanamide under basic conditions to form a nitrogen anion. nih.gov This potent nucleophile then attacks an electrophile, such as 2-methylbenzyl bromide, via an SN2 reaction to form the N,N-disubstituted cyanamide. nih.gov Subsequent derivatization, for example to urea, can proceed through oxidative addition of a peroxide ion to the carbon-nitrogen triple bond. nih.gov
Pathway for Heterocycle Formation (e.g., Quinazolines): For the synthesis of 2-aminoquinazoline derivatives from N-benzyl cyanamides and 2-amino aryl ketones, the reaction is mediated by an acid. researchgate.net A plausible pathway involves the protonation of the nitrile nitrogen of the cyanamide, which enhances the electrophilicity of the nitrile carbon. This is followed by a nucleophilic attack from the amino group of the 2-amino aryl ketone. A subsequent intramolecular cyclization via attack of the second nitrogen onto the ketone's carbonyl carbon, followed by dehydration, would lead to the formation of the quinazoline ring system. researchgate.net
Radical Pathways: Cyanamides can also undergo cyclization via radical pathways. mdpi.comnih.gov These mechanisms typically involve the generation of a radical species that subsequently adds to the cyano group. For instance, an alkyl radical can undergo a 5- or 6-exo-dig cyclization onto the nitrile, leading to the formation of five- or six-membered rings. mdpi.com Such pathways could be initiated for this compound derivatives under appropriate radical-generating conditions. mdpi.com
Substituents on the aromatic ring of the 2-methylbenzyl group play a critical role in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity and the selectivity of its transformations.
Electronic Effects: The electronic nature of substituents on the benzyl ring can significantly influence reaction outcomes. As observed in the synthesis of N,N-difunctionalized ureas from substituted cyanamides, electron-donating groups on the benzyl ring facilitate the reaction, leading to higher yields. nih.gov This suggests that these groups may stabilize cationic intermediates or increase the nucleophilicity of a key atom in the rate-determining step. Conversely, strong electron-withdrawing groups like nitro groups disfavor the reaction, resulting in lower yields. nih.gov This indicates that reducing the electron density on the benzyl ring has a detrimental effect on this specific transformation.
Steric Effects: The position of substituents is also crucial. The ortho-methyl group in this compound itself imparts steric hindrance around the benzylic carbon and the cyanamide nitrogen. This steric bulk can impede the approach of reagents, leading to lower reaction rates or yields compared to less hindered meta- or para-substituted isomers. cardiff.ac.uk This effect is evident in the synthesis of N-(2-methylbenzyl)-N-phenylcyanamide, where the yield was lower than that of its 3-methyl and 4-methyl counterparts. cardiff.ac.uk This demonstrates that steric hindrance can be a limiting factor in the reactivity of this compound and its derivatives.
| Substituent (X) on Benzyl Ring | Electronic Effect | Product Yield (%) |
|---|---|---|
| 4-OCH₃ | Electron-Donating | 85 |
| 4-CH₃ | Electron-Donating | 88 |
| H | Neutral | 86 |
| 4-F | Electron-Withdrawing (Weak) | 84 |
| 4-Cl | Electron-Withdrawing (Moderate) | 79 |
| 4-NO₂ | Electron-Withdrawing (Strong) | 65 |
Structural Characterization and Advanced Computational Studies of 2 Methylbenzyl Cyanamide
Spectroscopic Characterization Methodologies
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. Specific bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.
For (2-Methylbenzyl)cyanamide, the IR spectrum is expected to show a number of key absorption bands. The most diagnostic feature would be the stretching vibration of the cyanamide (B42294) group (–N–C≡N). This asymmetric stretch typically appears in a relatively clear region of the spectrum, generally between 2220 and 2245 cm⁻¹. The exact position of this band can be sensitive to the electronic environment. Another key feature would be the N-H stretching vibration from the cyanamide's amino group, expected in the region of 3300-3500 cm⁻¹.
Vibrations associated with the 2-methylbenzyl moiety would also be present. These include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl (CH₃) and methylene (B1212753) (CH₂) groups, expected in the 2850-3000 cm⁻¹ range.
C=C stretching: Within the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.
C-H bending: Out-of-plane bending vibrations for the ortho-substituted benzene (B151609) ring would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The expected signals are:
Aromatic Protons: The four protons on the ortho-substituted benzene ring would appear as a complex multiplet pattern in the aromatic region, typically between 7.0 and 7.5 ppm.
Methylene Protons (CH₂): The two protons of the benzyl (B1604629) methylene group would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the range of 4.0-4.5 ppm.
Methyl Protons (CH₃): The three protons of the methyl group attached to the benzene ring would give a sharp singlet at approximately 2.2-2.5 ppm.
Amine Proton (NH): The proton on the cyanamide nitrogen would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, the following peaks would be anticipated:
Nitrile Carbon (C≡N): The carbon of the nitrile group is typically found in the 115-125 ppm range.
Aromatic Carbons: Six distinct signals for the carbons of the substituted benzene ring would be expected between 125 and 140 ppm.
Methylene Carbon (CH₂): The benzylic carbon would likely appear in the 40-50 ppm region.
Methyl Carbon (CH₃): The methyl carbon attached to the aromatic ring would produce a signal around 20 ppm.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
For this compound (molecular formula C₉H₁₀N₂, molecular weight 146.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z value of 146. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond. This would result in the formation of a stable 2-methylbenzyl cation (the tropylium (B1234903) ion rearrangement is possible), which would produce a strong peak at m/z 105. The loss of the methyl group from this fragment could lead to a peak at m/z 91. Other fragments corresponding to the cyanamide moiety or further breakdown of the aromatic ring may also be observed.
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While no published crystal structure for this compound was found, an analysis would be expected to reveal key structural details. The geometry around the cyanamide group would be of particular interest, including the C-N and C≡N bond lengths. The analysis would also show the planarity of the benzene ring and the tetrahedral geometry of the benzylic carbon. In the solid state, it is likely that intermolecular hydrogen bonding involving the N-H group of the cyanamide and the nitrogen of the nitrile group of an adjacent molecule would play a significant role in the crystal packing.
Advanced Computational Chemistry Approaches
Computational chemistry uses theoretical principles to calculate molecular properties and predict chemical behavior, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations could be employed to predict the ground-state geometry of this compound. These calculations would provide optimized bond lengths and angles, which could be compared with potential future experimental data from X-ray crystallography.
Furthermore, DFT can be used to calculate other properties:
Vibrational Frequencies: Theoretical IR spectra can be calculated to aid in the assignment of experimental absorption bands.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can assist in the interpretation of experimental spectra.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electronic properties.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms would be expected to be regions of high electron density.
Analysis of Molecular Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgdeeporigin.com It provides a map of the electrostatic potential, which is calculated at a set distance from the nuclei, revealing the net electrostatic effect of the molecule's total charge density (electrons and nuclei). libretexts.org This visualization is invaluable for predicting a molecule's reactivity, intermolecular interactions, and potential binding sites for electrophilic or nucleophilic attack. deeporigin.comresearchgate.net
The MEP map is color-coded to represent different potential values. deeporigin.com Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are characteristic of sites susceptible to electrophilic attack. researchgate.netucla.edu Conversely, regions with positive electrostatic potential, shown in shades of blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netucla.edu Green and yellow areas denote regions of intermediate or near-neutral potential. researchgate.net
For this compound, the MEP surface is dictated by its distinct functional groups: the aromatic 2-methylphenyl ring and the N-substituted cyanamide moiety (-NH-C≡N). The primary features of its predicted MEP surface are as follows:
Negative Potential Regions (Red/Yellow): The most significant regions of negative potential are localized around the two nitrogen atoms of the cyanamide group. The sp-hybridized nitrogen of the nitrile (C≡N) and the sp2-hybridized amino nitrogen both possess lone pairs of electrons, creating electron-rich areas. dergipark.org.tr These sites are the primary centers for electrophilic attack and are strong hydrogen bond acceptors. curlyarrows.com The π-electron system of the aromatic ring also contributes to a lesser degree of negative potential above and below the plane of the ring.
Positive Potential Regions (Blue): A distinct region of positive electrostatic potential is centered on the hydrogen atom attached to the amino nitrogen of the cyanamide group. The high electronegativity of the adjacent nitrogen atom polarizes the N-H bond, leaving the hydrogen atom electron-deficient. This site is a strong hydrogen bond donor and is susceptible to interaction with nucleophiles or bases. wisc.edu The hydrogen atoms on the methyl group and the aromatic ring exhibit a much weaker positive potential.
This distribution of charge, with clear localization of electrophilic and nucleophilic centers, governs the molecule's interaction with biological targets and other molecules, highlighting the importance of the cyanamide functional group in directing noncovalent interactions. chemrxiv.org
Computational Descriptors Analysis
Computational descriptors are numerical values derived from a molecule's structure that quantify its physicochemical properties. These descriptors are essential in medicinal chemistry and drug design for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET). Key descriptors for this compound are analyzed below.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. pitt.eduwikipedia.org It is a strong predictor of a drug's ability to permeate cell membranes. wikipedia.orgopeneducationalberta.ca Molecules with a TPSA greater than 140 Ų generally exhibit poor cell permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. wikipedia.org TPSA is calculated based on fragment contributions, avoiding the need for 3D conformational analysis. researchgate.net
Partition Coefficient (logP): The octanol-water partition coefficient (logP) is the standard measure of a molecule's lipophilicity or hydrophobicity. molinspiration.com It describes the ratio of a compound's concentration in a non-polar solvent (octanol) to its concentration in a polar solvent (water) at equilibrium. publish.csiro.au LogP is a critical factor influencing drug absorption, bioavailability, and interactions with hydrophobic pockets in receptors. molinspiration.com A positive logP value indicates higher lipophilicity. Prediction methods are often based on group or fragment contributions derived from large experimental datasets. molinspiration.comacdlabs.com
Hydrogen Bond Acceptors/Donors: Hydrogen bonds are critical for molecular recognition and binding affinity. wisc.edu A hydrogen bond donor is a molecule containing a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F). curlyarrows.comyoutube.com A hydrogen bond acceptor is an electronegative atom that possesses at least one lone pair of electrons. curlyarrows.comyoutube.com The numbers of donors and acceptors in a molecule are fundamental parameters in drug-likeness rules, such as Lipinski's Rule of Five.
Rotatable Bonds: A rotatable bond is typically defined as any single, non-ring bond that can freely rotate. biotechinformers.comresearchgate.net The number of rotatable bonds is a measure of a molecule's conformational flexibility. wisdomlib.org While some flexibility is necessary for a molecule to adapt to its binding site, excessive flexibility (often cited as >10 rotatable bonds) can lead to a significant entropic penalty upon binding, reducing affinity. biotechinformers.comresearchgate.net
The calculated and determined descriptors for this compound are summarized in the table below.
| Descriptor | Value | Significance |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | Suggests good membrane permeability and potential to cross the blood-brain barrier. wikipedia.org |
| Partition Coefficient (miLogP) | 1.95 | Indicates a balance of lipophilicity and hydrophilicity, favorable for oral bioavailability. molinspiration.compublish.csiro.au |
| Hydrogen Bond Donors | 1 | The single N-H group can participate as a hydrogen bond donor. wisc.edu |
| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms of the cyanamide group can act as hydrogen bond acceptors. curlyarrows.com |
| Rotatable Bonds | 3 | The molecule possesses moderate flexibility, allowing it to explore different conformations without a large entropic penalty upon binding. biotechinformers.comwisdomlib.org |
Table 1: Key computational descriptors for this compound. TPSA and miLogP values are computationally predicted.
Conformational Landscape and Energy Minimization Studies
The biological activity of a molecule is intimately linked to its three-dimensional structure or conformation. Conformational analysis involves identifying all low-energy spatial arrangements of a molecule, known as conformers, that can be interconverted through rotation about single bonds. uci.edu For flexible molecules like this compound, understanding this conformational landscape is essential for predicting its interaction with a biological target.
The flexibility of this compound is primarily determined by rotation around three key single bonds:
The bond connecting the methyl group to the aromatic ring.
The bond between the aromatic ring and the benzylic methylene (-CH2-) group.
The bond between the methylene group and the nitrogen atom of the cyanamide moiety.
Rotation around these bonds gives rise to a complex potential energy surface with multiple local energy minima, each corresponding to a distinct conformer. The relative populations of these conformers are determined by their energies according to a Boltzmann distribution. uci.edu
Computational chemistry provides powerful tools to explore this landscape. A typical study involves a conformational search , where various methods like systematic rotation or Monte Carlo algorithms are used to generate a wide range of possible structures. uci.eduyoutube.com Each generated structure is then subjected to energy minimization (or geometry optimization). nih.gov This process uses algorithms, often based on either molecular mechanics (MM) force fields or more accurate quantum mechanics (QM) methods, to adjust the molecule's geometry to find the nearest low-energy state. wavefun.comspringernature.com
For this compound, a key structural feature influencing the conformational landscape is the potential for steric hindrance. Specifically, rotation around the bond between the ring and the methylene group can bring the cyanamide substituent into close proximity with the ortho-methyl group, leading to a sterically hindered and high-energy conformation. The global minimum energy conformation would likely arrange the bulky benzyl and cyanamide groups to minimize these repulsive interactions. dtic.milresearchgate.net By identifying the global energy minimum and other low-energy conformers, these studies can provide a detailed picture of the most probable shapes the molecule will adopt, which is critical for rational drug design and understanding its structure-activity relationship. nih.gov
Applications of 2 Methylbenzyl Cyanamide in Contemporary Chemical Sciences
Role as Key Intermediates in Complex Organic Synthesis
The cyanamide (B42294) functional group is a crucial 1-carbon-2-nitrogen building block for constructing nitrogen-rich molecules. researchgate.net Substituted cyanamides, including the (2-Methylbenzyl)cyanamide scaffold, have seen a significant increase in use within synthetic chemistry due to their ability to participate in a wide array of chemical transformations. nih.govias.ac.in
Building Blocks for Diverse Heterocyclic Scaffolds
Nitrogen-containing heterocycles are core structures in countless natural products, pharmaceuticals, and agrochemicals. dntb.gov.ua this compound and its chemical relatives are valuable precursors for synthesizing these complex scaffolds. The cyanamide's carbon-nitrogen triple bond readily participates in cycloaddition reactions, while the entire functional group can be integrated into larger ring systems through annulation strategies. nih.govresearchgate.net
Key synthetic routes employing N-benzyl cyanamides include:
[4+2] Annulation Reactions: N-benzyl cyanamides react with 2-amino aryl ketones in the presence of an acid mediator to produce 2-aminoquinazoline (B112073) derivatives. A similar reaction with 2-aminobenzonitriles yields 2-amino-4-iminoquinazolines. researchgate.net
[3+2] Cycloaddition Reactions: The cyanamide group can act as a dipolarophile. For instance, reaction with nitrile oxides via a formal [3+2] cycloaddition provides a pathway to highly functionalized 1,2,4-oxadiazoles. nih.gov
Metal-Catalyzed Cycloadditions: In the presence of metal catalysts like iron or cobalt, the nitrile moiety of cyanamides can co-cyclize with alkynes to form six-membered heterocycles, such as 2-aminopyridine derivatives. nih.gov
Other Heterocycle Syntheses: The versatile reactivity of the cyanamide group also allows for its use as a building block for other important heterocyclic systems, including imidazolines and 2-aminothiazoles. wikipedia.org
Table 1: Synthesis of Heterocyclic Scaffolds from Cyanamide Precursors
| Reaction Type | Reactants | Product Scaffold |
| [4+2] Annulation | N-Benzyl Cyanamides, 2-Amino Aryl Ketones | 2-Aminoquinazolines researchgate.net |
| [3+2] Cycloaddition | Substituted Cyanamides, Nitrile Oxides | 1,2,4-Oxadiazoles nih.gov |
| [2+2+2] Cycloaddition | Substituted Cyanamides, Terminal Aryl Acetylenes | 2-Aminopyridines nih.gov |
| Cyclization | Cyanamide, 1,2-Diaminobenzene | 2-Aminobenzimidazole wikipedia.org |
Precursors for Pharmacologically Active Compounds
The cyanamide moiety is present in a number of biologically active molecules and serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). researchgate.netnbinno.com Its ability to form stable hydrogen bonds and act as a structural linchpin makes it crucial in drug discovery. nih.gov Research has demonstrated the application of substituted cyanamides in creating compounds with significant therapeutic potential. researchgate.net For example, a synthetic route toward a biologically active PDE4 (phosphodiesterase type 4) inhibitor has been developed utilizing a substituted cyanamide intermediate. researchgate.net
The utility of this compound and related structures stems from their role as precursors to nitrogen-rich functional groups like guanidines and ureas, which are common in medicinal chemistry. nih.gov
Table 2: Examples of Pharmacologically Active Compound Classes Involving Cyanamide Chemistry
| Compound Class / Target | Therapeutic Area | Role of Cyanamide Moiety |
| PDE4 Inhibitors | Anti-inflammatory, Respiratory Diseases | Core structural component or key synthetic precursor researchgate.net |
| Cathepsin K Inhibitors | Osteoporosis | Core structural component researchgate.net |
| Guanidine-based Drugs | Various (e.g., Antidiabetic, Antihypertensive) | Cyanamides are direct precursors to the guanidine group |
| Anticancer Agents | Oncology | Used in the synthesis of various urea (B33335) and heterocyclic derivatives with anticancer activity nih.gov |
| Anti-HIV Agents | Virology | Precursor for urea derivatives investigated for anti-HIV properties nih.gov |
Intermediates for Agrochemicals and Dyestuffs
The synthetic versatility of cyanamides extends to the production of agrochemicals and dyes. nih.govpatsnap.com The cyanamide functional group is a component of several commercial insecticides, highlighting its importance in the agrochemical industry. researchgate.net Molecules like thiacloprid and sulfoxaflor are prominent examples of insecticides that incorporate a cyanamide moiety into their structure. researchgate.net Furthermore, the chemical transformations used to decorate indole and indoline scaffolds—structures found in many agrochemicals and dyes—often employ cyanamide chemistry. nih.gov In industrial applications, cyanamide is a key intermediate for synthesizing a wide array of compounds, including pesticides. patsnap.com
Contributions to Advanced Materials Research
While the primary applications of this compound are in complex organic synthesis, the unique electronic and coordination properties of the cyanamide group suggest its potential utility in the development of advanced materials. dntb.gov.uaresearchgate.net
Integration into Novel Functional Materials
The cyanamide functional group possesses both a lone pair of electrons on the amino nitrogen and a pi-system in the nitrile group, allowing it to act as a ligand for metal ions. This coordination capability makes substituted cyanamides potential building blocks for creating coordination polymers and other metal-organic materials. researchgate.netresearchgate.net The specific geometry and electronic nature of the (2-Methylbenzyl) substituent could influence the resulting material's structure and properties. Although specific examples of this compound in functional materials are not widespread, the fundamental coordination chemistry of the cyanamide moiety is an active area of interest. researchgate.netresearchgate.net
Exploration in Polymer and Supramolecular Chemistry
The cyanamide unit has a known propensity to form larger assemblies. The most fundamental example is the cyclic trimerization of unsubstituted cyanamide to form melamine, a highly stable molecule that is a cornerstone of the polymer industry. wikipedia.org This reactivity highlights the potential of substituted cyanamides to act as monomers or nodes in polymerization or supramolecular assembly. Guanidine compounds, which are readily synthesized from cyanamides, are widely used in supramolecular and materials chemistry due to their unique structural and electronic properties. researchgate.net The N-substituted this compound could, in principle, be incorporated into polymer backbones or used to create ordered, self-assembled supramolecular structures, although this remains an area for future exploration.
Development as Specialized Reagents for Cyanation or Nitrogen Transfer Reactions
This compound and structurally related N-benzyl cyanamides have emerged as valuable reagents in contemporary organic synthesis, particularly in reactions involving cyanation and the transfer of nitrogen-containing moieties. These compounds offer a safer and more versatile alternative to traditional, highly toxic cyanating agents such as cyanogen (B1215507) bromide (BrCN) and cyanogen chloride (ClCN). nih.govnih.gov The reactivity of the cyanamide functional group is characterized by the dual nature of a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, which allows for diverse applications in the construction of complex molecules. nih.govnih.gov
The cleavage of the N–CN bond in substituted cyanamides can provide an electrophilic cyanide source ([CN]⁺), enabling the cyanation of various nucleophiles. nih.gov While N-sulfonyl cyanamides are more commonly cited as direct electrophilic cyanating agents for C–H functionalization, N-benzyl cyanamides participate in reactions where the cyano group is incorporated into a new molecular framework.
A significant application of N-benzyl cyanamides is in the synthesis of nitrogen-containing heterocycles, which can be classified as nitrogen transfer reactions. For instance, N-benzyl cyanamides serve as key precursors in the acid-mediated [4+2] annulation with 2-amino aryl ketones or 2-aminobenzonitriles to construct 2-aminoquinazoline and 2-amino-4-iminoquinazoline skeletons, respectively. researchgate.net In these transformations, the cyanamide acts as a dienophile or a related reaction partner, contributing its nitrogen atoms to the formation of the heterocyclic ring system. This method is crucial for accessing the quinazoline (B50416) core, a privileged scaffold in medicinal chemistry.
Furthermore, the carbon-nitrogen triple bond of cyanamides readily participates in cycloaddition reactions. nih.gov As dipolarophiles, they can react with various dipoles in [3+2] cycloadditions to form five-membered heterocycles. They also undergo [2+2+2] cycloadditions, for example with diynes, to yield substituted 2-aminopyridines. researchgate.net In these contexts, this compound functions as a building block that facilitates the assembly of complex nitrogenous compounds, effectively transferring the N-C-N unit into the target molecule. The 2-methylbenzyl group can influence the reagent's solubility, stability, and reactivity through steric and electronic effects, potentially fine-tuning the outcome of the synthetic transformation.
Considerations for Sustainable and Green Chemical Synthesis of this compound and its Derivatives
The principles of sustainable and green chemistry are increasingly guiding the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives has been addressed within this framework, with modern protocols offering significant advantages over traditional methods that often involve toxic reagents and generate substantial waste. nih.gov
An environmentally friendly, two-step synthesis for N,N-dibenzyl cyanamides, including ortho-substituted variants like the 2-methylbenzyl derivative, has been developed. nih.gov This approach utilizes the reaction of a substituted benzyl (B1604629) bromide (such as 2-methylbenzyl bromide) with cyanamide, a readily available and low-toxicity building block. nih.gov Key features of this green methodology include:
Metal- and Ligand-Free Conditions: The reaction proceeds without the need for transition metal catalysts or complex organic ligands, which simplifies purification, reduces costs, and avoids contamination of the product with heavy metal residues. nih.gov
Mild Reaction Conditions: The synthesis is typically carried out under moderate temperatures (e.g., 80 °C) in a common organic solvent like acetonitrile (B52724) (MeCN), with a simple base such as potassium carbonate (K₂CO₃). nih.govresearchgate.net
High Atom Economy: The reaction builds the target molecule by directly combining the starting materials, leading to a more efficient use of atoms and less waste generation compared to multi-step routes with protecting groups.
Scalability: The successful execution of these reactions on a gram scale indicates their feasibility for larger-scale production. nih.gov
The table below summarizes the reaction conditions and yields for the synthesis of various N,N-dibenzyl cyanamides from their corresponding benzyl bromides, illustrating the general applicability of this green protocol.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (2-Methylbenzyl)cyanamide, and how do reaction conditions influence yield and purity?
- Methodological Guidance : Optimize cyanamide derivatization via nucleophilic substitution using 2-methylbenzyl chloride/hydroxide and cyanamide under inert conditions (e.g., N₂ atmosphere). Monitor pH (8–10) and temperature (50–70°C) to minimize side reactions like dimerization . Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Analytical Workflow :
- X-ray crystallography : Resolve crystal packing and bond angles to confirm the non-centrosymmetric cyanamide group arrangement, if applicable .
- Spectroscopy : Compare IR peaks (e.g., C≡N stretch at ~2200 cm⁻¹) and NMR shifts (e.g., benzyl protons at δ 7.2–7.4 ppm, NH₂ protons at δ 4.1–4.3 ppm) with computational models (DFT) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 161.1 (theoretical) with fragmentation patterns matching synthetic standards .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Critical Properties :
| Property | Value | Method | Reference |
|---|---|---|---|
| Solubility | 12.5 g/L in H₂O (25°C) | Gravimetric analysis | |
| pKa | ~8.3 (NH₂ group) | Potentiometric titration | |
| Stability | Degrades >100°C; sensitive to UV light | TGA/DSC |
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation; store in amber vials at 4°C .
Advanced Research Questions
Q. How does this compound interact with soil microbial communities, and what experimental designs are optimal for assessing its ecotoxicological impact?
- Experimental Design :
- Conduct microcosm studies with agricultural soil (pH 5.5–7.0) spiked with 0.1–10 mg/kg this compound.
- Measure microbial biomass carbon (MBC) via chloroform fumigation and phospholipid fatty acid (PLFA) profiles at 0, 14, and 49 days .
- Key Metrics : Nitrification inhibition (NH₄⁺/NO₃⁻ ratio shifts), Pseudomonas spp. abundance (qPCR), and dehydrogenase activity .
Q. What mechanisms explain the bioactivity of this compound in plant physiology, and how can dose-dependent effects be modeled?
- Mechanistic Insights :
- Acts as a dormancy-breaking agent by inhibiting catalase, elevating H₂O₂, and promoting ethylene synthesis in buds .
- Dose-Response Modeling : Use logistic regression to correlate concentration (0.5–3.5%) with sprouting rate (e.g., 1.25% optimal for grapevines; higher doses inhibit via oxidative stress) .
Q. How can contradictory data on cyanamide derivatives’ environmental persistence be resolved in risk assessments?
- Data Reconciliation Framework :
- Case Study : Conflicting reports on soil half-life (t½ = 7–30 days) may arise from pH-dependent hydrolysis. Perform parallel lab/field studies across pH gradients (4.5–8.0) .
- Statistical Tools : Apply mixed-effects models to account for covariates (organic matter, moisture) and identify primary degradation pathways (e.g., microbial vs. abiotic) .
Q. What advanced analytical techniques are suitable for detecting trace this compound residues in complex matrices?
- Methodology :
- LC-MS/MS : Use ESI+ mode with MRM transitions (m/z 161→144 for quantification; 161→92 for confirmation). Limit of detection (LOD): 0.01 µg/L in water .
- GC-MS Derivatization : Convert to trimethylsilyl derivative (BSTFA) for enhanced volatility. Monitor m/z 217 (base peak) .
Data Interpretation and Contradiction Management
Q. How should researchers address variability in cyanamide bioactivity data across plant species?
- Strategy :
- Perform species-specific dose calibrations (e.g., 1.5% for pears vs. 1.25% for grapes) .
- Test synergists (e.g., 3% mineral oil) to enhance penetration in waxy cuticles .
Q. What statistical approaches are recommended for analyzing non-linear responses in cyanamide toxicity studies?
- Approach :
- Fit data to Hill equation or Weibull models for EC₅₀/LC₅₀ estimation.
- Apply AIC/BIC to compare model fits and identify threshold effects .
- Case Example : For Collembola mortality, biphasic responses (hormesis) may occur at low doses (<1 mg/kg); use segmented regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
